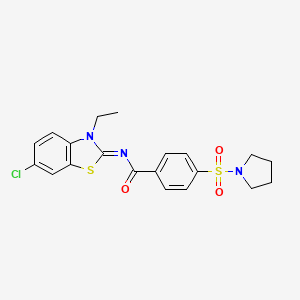

乙酸2-(2-硝基苯甲酰氨基)-4-苯基噻唑-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzamide . Benzamides are a significant class of amide compounds, which have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamide compounds are generally synthesized from benzoic acid derivatives . For instance, a new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-Ethyl-2-nitrobenzamide, has been characterized using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Chemical Reactions Analysis

Nitro compounds are quite unstable in the thermodynamic sense . For example, the heat of decomposition of nitromethane, a simple nitro compound, is 67.4 kcal mol−1 .

Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

科学研究应用

羧基在肽合成中的保护

2-(对硝基苯硫基)乙基与2-(2-硝基苯甲酰胺)-4-苯基噻唑-5-羧酸乙酯有关,已用于肽合成中的羧基保护。该基团通过转化为相应的砜后选择性去除,从而比其他保护基团具有优势,突出了其在促进肽构建合成途径中的重要性 (Amaral, 1969)。

配合金属离子的配合物的抗菌活性

研究与类似化合物衍生的配体配位的金属离子(如 Ni(II)、Zn(ΙΙ)、Pd(II) 和 Pt(IV))配合物的抗菌活性,已显示出在开发抗菌剂方面的潜在应用。这些配合物的合成和表征使用各种光谱技术进行,并评估了它们的抗菌特性,表明它们有望成为新型抗菌物质 (Al-Alzawi 等,2023)。

抗菌和抗真菌应用

2-氨基-4-甲基噻唑-5-羧酸乙酯与2-(2-硝基苯甲酰胺)-4-苯基噻唑-5-羧酸乙酯密切相关,已对其进行改性和合成以进行抗菌和抗真菌研究。合成的衍生物针对各种细菌和真菌菌株进行评估,展示了它们的抗菌潜力。这项研究强调了此类化合物在开发新型抗菌剂中的重要性 (Desai, Bhatt 和 Joshi,2019)。

未来方向

Future research could focus on synthesizing this specific compound and studying its properties and potential applications. Given the wide-ranging interest in heterocyclic compounds and the potential of nitro derivatives in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .

作用机制

Target of Action

The primary targets of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate are currently unknown. This compound is a derivative of benzamide , which is the simplest amide derivative of benzoic acid . Benzamides have been used in a variety of pharmaceutical drugs, including analgesics, antidepressants, antiemetics, antipsychotics, and opioids . .

Mode of Action

It’s known that the nitro group in the compound can undergo reduction to give an amino ester This process could potentially lead to changes in the compound’s interaction with its targets

Biochemical Pathways

Given that it’s a derivative of benzamide , it might affect similar biochemical pathways as other benzamide derivatives.

Result of Action

The molecular and cellular effects of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate’s action are currently unknown. Given its structural similarity to benzamide , it might have similar effects.

属性

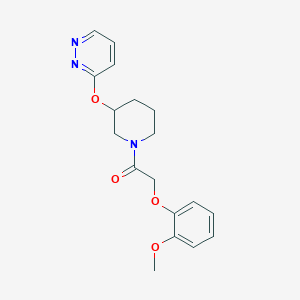

IUPAC Name |

ethyl 2-[(2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-8-4-3-5-9-12)20-19(28-16)21-17(23)13-10-6-7-11-14(13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKFHMHQUPUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)

![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)

![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)

![[1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)

![2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2780266.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)

![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)

![Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2780274.png)

![2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2780275.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2780281.png)